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molecular formula C8H5Cl2NO5 B8326603 4,6-Dichloro-3-hydroxy-5-methyl-2-nitrobenzoic acid

4,6-Dichloro-3-hydroxy-5-methyl-2-nitrobenzoic acid

Cat. No. B8326603
M. Wt: 266.03 g/mol
InChI Key: CGAGXSNQCFTEHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05661183

Procedure details

2,4-Dichloro-5-hydroxy-3-methylbenzoic acid (90 mg, 0.41 mmol) was mixed with CH3NO2 (9 mL) and heated to 40 --C. To the solution was added HNO3 (20 μL, 90%, 0.43 mmol) and the reaction mixture was stirred at room temperature for 4 h. Evaporation of the solvent followed by vacuum-drying over KOH gave 112 mg of a crude product. Purification by flash column chromatography (SiO2, EtOAc-HOAc 30:1) afforded 79 mg of the title compound. Mp: 199° C. (dec); 1H NMR (DMSO-d6): δ 2.45 (s, 3H); 13C NMR (DMSO-d6): δ 164.27, 147.05, 139.61, 136.27, 128.35, 126.46, 118.87, 18.62; MS (EI, 70 eV): m/z (rel.int.) 267/265 (M+, 66/100), 249/248 (67/85), 205/203 (28/54).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
20 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([CH3:11])=[C:9]([Cl:12])[C:8]([OH:13])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[N+:14]([O-])([OH:16])=[O:15]>C[N+]([O-])=O>[Cl:12][C:9]1[C:10]([CH3:11])=[C:2]([Cl:1])[C:3]([C:4]([OH:6])=[O:5])=[C:7]([N+:14]([O-:16])=[O:15])[C:8]=1[OH:13]

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C)Cl)O
Name
Quantity
9 mL
Type
solvent
Smiles
C[N+](=O)[O-]
Step Two
Name
Quantity
20 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by vacuum-drying over KOH
CUSTOM
Type
CUSTOM
Details
gave 112 mg of a crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (SiO2, EtOAc-HOAc 30:1)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C(=C(C(=O)O)C(=C1C)Cl)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 79 mg
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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